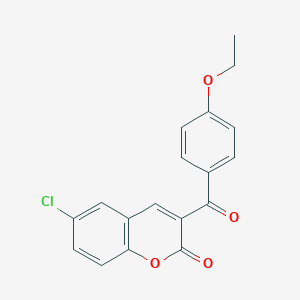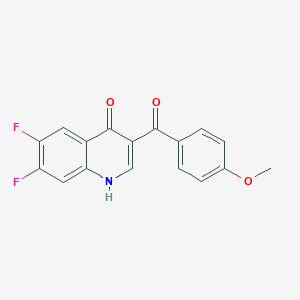
6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one
カタログ番号:
B6463007
CAS番号:
2548982-91-6
分子量:
328.7 g/mol
InChIキー:
KXLHHWNYDZGWRT-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds generally involves the Pechmann condensation, which is a method used in the synthesis of coumarins by the condensation of phenols with β-ketoesters in the presence of concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one” would consist of a coumarin backbone, which is a lactone of o-hydroxycinnamic acid. It would have a chlorine atom substituted at the 6th position and a 4-ethoxybenzoyl group at the 3rd position .Chemical Reactions Analysis
Coumarins can undergo a variety of chemical reactions, including halogenation, nitration, and sulfonation. They can also undergo reactions with amines and alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. Generally, coumarins are crystalline compounds that are well soluble in organic solvents but poorly soluble in water .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-3-(4-ethoxybenzoyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-2-22-14-6-3-11(4-7-14)17(20)15-10-12-9-13(19)5-8-16(12)23-18(15)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLHHWNYDZGWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca...
Cat. No.: B6462924
CAS No.: 2549054-69-3
ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3,4-difluo...
Cat. No.: B6462927
CAS No.: 2549133-12-0
N-(2-chlorophenyl)-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyri...
Cat. No.: B6462931
CAS No.: 2549010-80-0
N-[(4-fluorophenyl)methyl]-4-{[5-(1-methyl-1H-pyrazol-4...
Cat. No.: B6462937
CAS No.: 2549000-60-2
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6462924.png)
![ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3,4-difluorophenyl)carbamoyl]prop-2-enoate](/img/structure/B6462927.png)
![N-(2-chlorophenyl)-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B6462931.png)
![N-[(4-fluorophenyl)methyl]-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B6462937.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462943.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462950.png)

![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462983.png)

![4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B6463005.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463015.png)
![6-acetyl-2-{[(2Z)-3-carbamothioyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B6463019.png)
